molecular formula C9H16O2 B1581768 Cyclohexylmethyl acetate CAS No. 937-55-3

Cyclohexylmethyl acetate

Cat. No.: B1581768
CAS No.: 937-55-3
M. Wt: 156.22 g/mol
InChI Key: FXKHUBNHBYCRNH-UHFFFAOYSA-N
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Description

Cyclohexylmethyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester formed from cyclohexylmethanol and acetic acid. This compound is known for its pleasant, fruity odor and is often used in the fragrance industry. Its structural formula is represented as CC(=O)OCC1CCCCC1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl acetate can be synthesized through the esterification reaction between cyclohexylmethanol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:

Cyclohexylmethanol+Acetic AcidCyclohexylmethyl Acetate+Water\text{Cyclohexylmethanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} Cyclohexylmethanol+Acetic Acid→Cyclohexylmethyl Acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions often include elevated temperatures and the use of a catalyst to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl acetate, being an ester, primarily undergoes hydrolysis reactions. It can be hydrolyzed under acidic or basic conditions to yield cyclohexylmethanol and acetic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexylmethyl acetate has various applications in scientific research and industry:

    Fragrance Industry: Due to its pleasant odor, it is widely used in the formulation of perfumes and scented products.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

    Biological Studies: Researchers use it to study ester hydrolysis and enzyme-catalyzed reactions involving esters.

    Industrial Applications: It is used as a solvent and in the production of other esters and chemicals.

Mechanism of Action

The primary mechanism of action for cyclohexylmethyl acetate involves its hydrolysis to cyclohexylmethanol and acetic acid. The ester bond is cleaved through nucleophilic attack by water (in acidic conditions) or hydroxide ions (in basic conditions). The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down to yield the alcohol and acid .

Comparison with Similar Compounds

Cyclohexylmethyl acetate can be compared with other esters such as:

    Cyclohexyl acetate: Similar in structure but lacks the methylene group between the cyclohexane ring and the ester group.

    Methyl cyclohexyl acetate: Contains a methyl group attached to the cyclohexane ring, altering its physical and chemical properties.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct olfactory properties and reactivity compared to other esters. Its applications in the fragrance industry and as a chemical intermediate highlight its versatility .

Properties

IUPAC Name

cyclohexylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHUBNHBYCRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239547
Record name Cyclohexylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-55-3
Record name Cyclohexylmethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylmethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLMETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Cyclohexylmethyl acetate ineffective as an attractant for the oriental fruit fly (Dacus dorsalis) and the melon fly (Dacus cucurbitae), unlike Benzyl acetate?

A1: Research indicates that a planar aromatic ring plays a crucial role in receptor interaction for these fruit fly species [, ]. While Benzyl acetate possesses a planar aromatic ring, this compound features a non-planar cyclohexyl ring. This structural difference likely hinders the ability of this compound to bind effectively to olfactory receptors in these flies, thus explaining its lack of attraction. Conversely, Thienylmethyl acetate, which retains a planar aromatic ring structure, demonstrates comparable attractiveness to Benzyl acetate for both species [, ]. This finding underscores the importance of the planar aromatic moiety for successful interaction with the flies' olfactory receptors.

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